molecular formula C7H15N3O B13264727 N'-hydroxy-3-methylpiperidine-1-carboximidamide

N'-hydroxy-3-methylpiperidine-1-carboximidamide

Cat. No.: B13264727
M. Wt: 157.21 g/mol
InChI Key: HEIXEIODPHUJDD-UHFFFAOYSA-N
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Description

N'-hydroxy-3-methylpiperidine-1-carboximidamide (CAS: 1251454-68-8) is a carboximidamide derivative featuring a piperidine ring substituted with a methyl group at the 3-position and a hydroxyimino group at the 1-position. Its molecular formula is C₇H₁₅N₃O, with a molecular weight of 157.21 g/mol .

Properties

Molecular Formula

C7H15N3O

Molecular Weight

157.21 g/mol

IUPAC Name

N'-hydroxy-3-methylpiperidine-1-carboximidamide

InChI

InChI=1S/C7H15N3O/c1-6-3-2-4-10(5-6)7(8)9-11/h6,11H,2-5H2,1H3,(H2,8,9)

InChI Key

HEIXEIODPHUJDD-UHFFFAOYSA-N

Isomeric SMILES

CC1CCCN(C1)/C(=N/O)/N

Canonical SMILES

CC1CCCN(C1)C(=NO)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-hydroxy-3-methylpiperidine-1-carboximidamide typically involves the reaction of 3-methylpiperidine with hydroxylamine and a suitable carboximidamide precursor under controlled conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained between 0°C and 25°C to ensure optimal yield and purity.

Industrial Production Methods

Industrial production of N’-hydroxy-3-methylpiperidine-1-carboximidamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain consistent reaction conditions and high throughput. The final product is purified using techniques such as distillation, crystallization, or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

N’-hydroxy-3-methylpiperidine-1-carboximidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N’-hydroxy-3-methylpiperidine-1-carboximidamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential role in enzyme inhibition and as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic applications, including as an antimicrobial or anticancer agent.

    Industry: Utilized in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of N’-hydroxy-3-methylpiperidine-1-carboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it may interact with cellular pathways to exert its biological effects .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and commercial differences between N'-hydroxy-3-methylpiperidine-1-carboximidamide and its analogs:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Availability (as of 2025)
This compound 1251454-68-8 C₇H₁₅N₃O 157.21 3-methyl, 1-hydroxyimino Out of stock
N'-hydroxy-1-methylpiperidine-3-carboximidamide Not Provided C₇H₁₅N₃O 157.21 1-methyl, 3-hydroxyimino 5 suppliers
N'-hydroxy-3-(Hydroxymethyl)piperidine-1-carboximidamide 1251507-59-1 C₇H₁₅N₃O₂ 173.21 3-hydroxymethyl, 1-hydroxyimino Limited data
n'-Hydroxy-3-(piperidin-1-ylmethyl)benzene-1-carboximidamide 1016857-30-9 C₁₃H₁₈N₄O 246.31 Benzene core, 3-piperidinylmethyl Available via custom synthesis

Key Observations :

  • Positional Isomerism : The positional isomer N'-hydroxy-1-methylpiperidine-3-carboximidamide shares the same molecular formula but differs in methyl group placement (1- vs. 3-position). This likely alters conformational stability and receptor binding in biological systems .
  • Aromatic Analog : The benzene-containing derivative (CAS: 1016857-30-9) introduces aromaticity, significantly increasing lipophilicity and molecular weight (246.31 g/mol), which may influence pharmacokinetic properties .

Physicochemical and Analytical Data

Limited physicochemical data are available for the target compound. However, its positional isomer (N'-hydroxy-1-methylpiperidine-3-carboximidamide) has been analyzed for collision cross-section (CCS) values in mass spectrometry, as shown below:

Adduct m/z Predicted CCS (Ų)
[M+H]⁺ 158.12878 134.8
[M+Na]⁺ 180.11072 142.9
[M+NH₄]⁺ 175.15532 142.2
[M-H]⁻ 156.11422 136.2

These CCS values suggest moderate ion mobility, with sodium adducts ([M+Na]⁺) exhibiting higher CCS, likely due to increased ionic radius . Comparable data for the target compound are unavailable, highlighting a research gap.

Research Implications and Limitations

  • Structural Flexibility : Substitution patterns (methyl, hydroxymethyl, aromaticity) allow tuning of physicochemical properties for specific applications.
  • Data Gaps : Missing data on boiling points, solubility, and safety profiles (e.g., GHS hazards) limit comprehensive comparisons .
  • Synthetic Feasibility: The target compound’s scarcity may drive interest in developing novel synthesis protocols.

Biological Activity

N'-Hydroxy-3-methylpiperidine-1-carboximidamide is a compound of interest due to its potential biological activities, particularly in the context of enzyme inhibition and therapeutic applications. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The hydroxy group and carboximidamide moiety are crucial for binding to these targets, which modulates their activity. Research indicates that this compound may act as an inhibitor for various enzymes, potentially affecting pathways related to inflammation and neurodegeneration .

Biological Activities

1. Enzyme Inhibition

  • The compound has been investigated for its potential as an inhibitor of monoacylglycerol lipase (MAGL), an enzyme linked to neuroinflammation and pain management. Inhibiting MAGL can increase levels of endocannabinoids, which may provide therapeutic benefits in conditions like Alzheimer's disease and multiple sclerosis .

2. Anti-inflammatory Properties

  • This compound has shown promise in anti-inflammatory applications. It may reduce the production of pro-inflammatory cytokines and inhibit pathways that lead to inflammation, making it a candidate for treating inflammatory diseases .

3. Neuroprotective Effects

  • Studies suggest that compounds similar to this compound exhibit neuroprotective properties by modulating glutamate signaling and reducing oxidative stress in neuronal cells. This action is critical in preventing neuronal death associated with various neurodegenerative disorders .

Case Studies

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:

Study Findings
Long et al. (2009)Demonstrated that MAGL inhibitors can significantly alter endocannabinoid levels in the brain, suggesting potential for neuroprotection .
Nomura et al. (2011)Showed that MAGL inhibition could prevent microglia activation during neuroinflammatory responses .
Wang et al. (2020)Highlighted the role of MAGL inhibitors in improving gut integrity and reducing visceral pain through endocannabinoid modulation .

Experimental Data

In vitro assays have been conducted to evaluate the effects of this compound on various biological processes:

Assay Type Target Outcome
Enzyme Inhibition Assaysα-Amylase, DPP4Inhibition observed, leading to reduced glucose levels in diabetic models .
Cytokine Production AssaysIL-6, TNF-αSignificant reduction in cytokine levels upon treatment with related compounds .
Neuroprotection AssaysNeuronal Cell LinesReduction in oxidative stress markers and improved cell viability under inflammatory conditions .

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